

An In-Depth Technical Guide on 3-Hydroxytetradecanedioyl-CoA and Lipid Biosynthesis

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Compound of Interest

Compound Name: 3-hydroxytetradecanedioyl-CoA

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-hydroxytetradecanedioyl-CoA**, a key intermediate in the peroxisomal β -oxidation of dicarboxylic acids. Dicarboxylic acids (DCAs) are generated from the ω -oxidation of monocarboxylic fatty acids, a process that becomes significant under conditions of high lipid load or impaired mitochondrial fatty acid oxidation. The subsequent breakdown of DCAs in peroxisomes plays a crucial role in lipid homeostasis and energy metabolism. This document details the enzymatic steps involved in the metabolism of **3-hydroxytetradecanedioyl-CoA**, summarizes available quantitative data, provides detailed experimental protocols for its study, and visualizes the relevant metabolic and signaling pathways. Understanding the intricacies of this pathway is vital for researchers and professionals in drug development targeting metabolic diseases.

Introduction to Dicarboxylic Acid Metabolism

Dicarboxylic acids are fatty acids with carboxyl groups at both ends of their aliphatic chain. While not major components of dietary lipids, they are important metabolic products formed from the ω -oxidation of monocarboxylic fatty acids, primarily in the liver and kidneys.[1][2] This process is initiated by cytochrome P450 enzymes of the CYP4A and CYP4F families.[2] The resulting dicarboxylic acids are then transported into peroxisomes for chain shortening via the

β -oxidation pathway. This metabolic route serves as an alternative to mitochondrial β -oxidation, particularly when the mitochondrial pathway is overloaded or dysfunctional.[1] The peroxisomal β -oxidation of dicarboxylic acids generates shorter-chain dicarboxylic acids and acetyl-CoA, contributing to cellular energy balance. **3-Hydroxytetradecanedioyl-CoA** is a critical intermediate in the breakdown of tetradecanedioic acid (a C14 dicarboxylic acid).

The Role of 3-Hydroxytetradecanedioyl-CoA in Peroxisomal β -Oxidation

The peroxisomal β -oxidation of tetradecanedioyl-CoA to ultimately yield shorter chain dicarboxylic acids and acetyl-CoA involves a sequence of four enzymatic reactions. **3-Hydroxytetradecanedioyl-CoA** is the product of the second step and the substrate for the third step in this spiral.

The pathway for the degradation of tetradecanedioyl-CoA is as follows:

- Oxidation: Tetradecanedioyl-CoA is oxidized by straight-chain acyl-CoA oxidase (ACOX1) to produce 2-enoyltetradecanedioyl-CoA. This reaction uses FAD as a cofactor and produces hydrogen peroxide (H_2O_2).[1]
- Hydration: 2-Enoyltetradecanedioyl-CoA is hydrated by the L-bifunctional protein (EHHADH) or the D-bifunctional protein (HSD17B4) to form **3-hydroxytetradecanedioyl-CoA**. [3][4]
- Dehydrogenation: **3-Hydroxytetradecanedioyl-CoA** is then dehydrogenated by either the L-bifunctional protein or the D-bifunctional protein to yield 3-oxotetradecanedioyl-CoA. This step is NAD^+ -dependent.[3][4]
- Thiolysis: Finally, 3-oxotetradecanedioyl-CoA is cleaved by 3-ketoacyl-CoA thiolase (ACAA1) in the presence of Coenzyme A (CoA) to produce dodecanedioyl-CoA (a C12 dicarboxylic acyl-CoA) and acetyl-CoA.[5][6][7]

This cycle repeats, shortening the dicarboxylic acid chain by two carbons in each round.

Quantitative Data

Quantitative data on the kinetic parameters of the enzymes involved in **3-hydroxytetradecanedioyl-CoA** metabolism and its cellular concentrations are sparse. The

following tables summarize the available information.

Table 1: Kinetic Parameters of Enzymes Involved in Dicarboxylic Acid β -Oxidation

Enzyme	Substrate	Km	Vmax	Organism/Tissue	Reference
Peroxisomal fatty acyl-CoA oxidase	Sebacic acid mono-CoA ester (DC10-CoA)	Increasing Km with decreasing chain length	Similar calculated Vmax values for DC6-DC12	Rat liver	[8]
Peroxisomal fatty acyl-CoA oxidase	Suberic acid mono-CoA ester (DC8-CoA)	Increasing Km with decreasing chain length	Similar calculated Vmax values for DC6-DC12	Rat liver	[8]
Peroxisomal fatty acyl-CoA oxidase	Adipic acid mono-CoA ester (DC6-CoA)	Increasing Km with decreasing chain length	Similar calculated Vmax values for DC6-DC12	Rat liver	[8]
3-Ketoacyl-CoA Thiolase (Tfu_0875)	Succinyl-CoA	2.10 ± 0.22 mM	0.32 ± 0.0022 min ⁻¹	Thermobifida fusca	

Note: Data for the specific substrate **3-hydroxytetradecanedioyl-CoA** are not readily available. The data presented are for related dicarboxylic acid substrates or enzymes from different species.

Table 2: Cellular Concentrations of Acyl-CoAs

Metabolite	Concentration	Cell/Tissue Type	Reference
Free cytosolic acyl-CoA	< 5 nM (during fatty acid synthesis)	General	[9]
Acetyl-CoA	1 to 15 μ M (cellular average)	Green algae	[10]

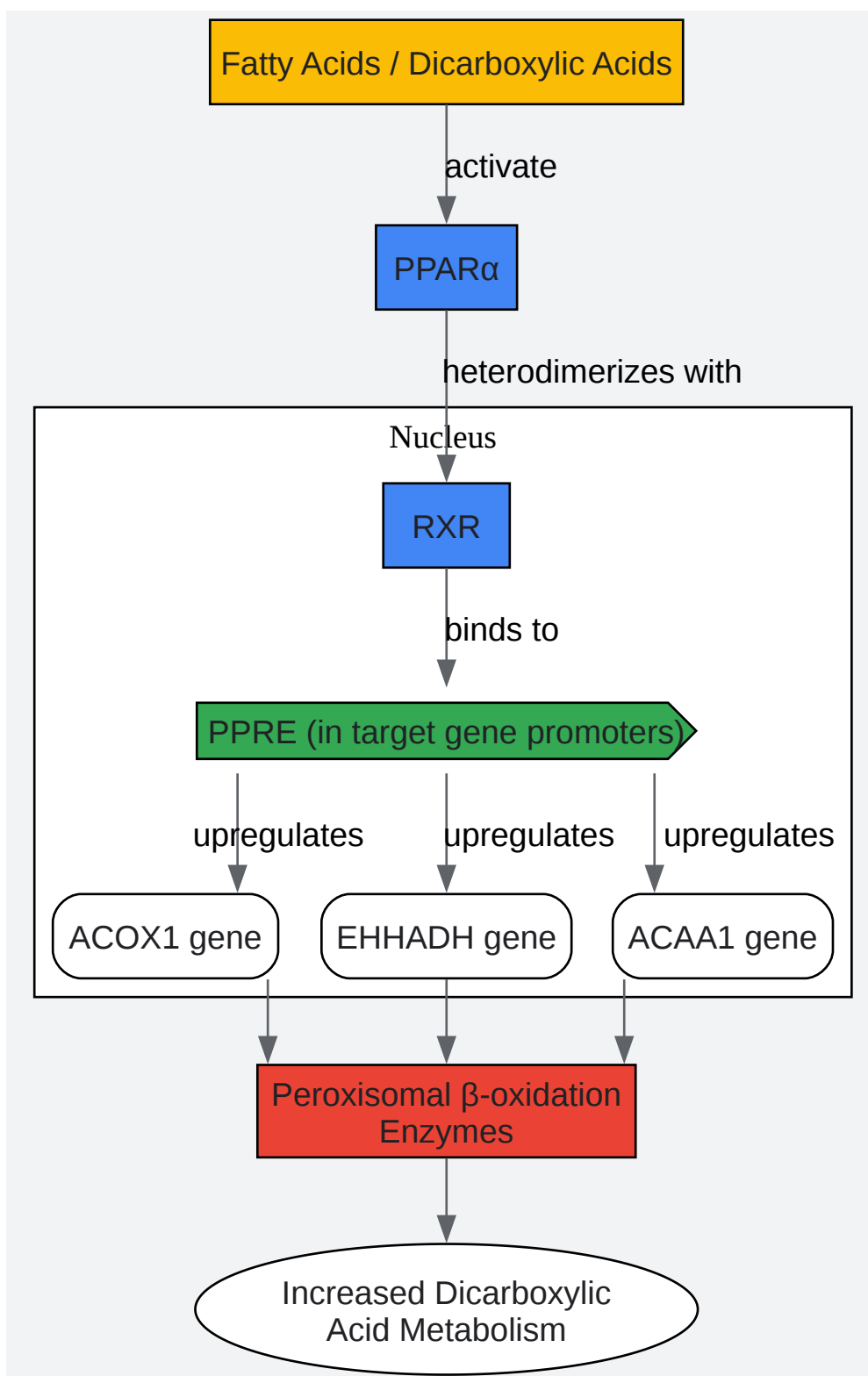
Note: Specific concentrations for **3-hydroxytetradecanedioyl-CoA** in mammalian cells have not been reported.

Signaling Pathways and Regulation

The metabolism of dicarboxylic acids is intricately linked with broader lipid metabolism and is subject to transcriptional regulation.

PPAR α Signaling Pathway

The peroxisome proliferator-activated receptor alpha (PPAR α) is a key nuclear receptor that regulates the expression of genes involved in fatty acid oxidation, including those in the peroxisomal pathway.[11][12][13] Fatty acids and their derivatives, including dicarboxylic acids, can act as ligands for PPAR α . Upon activation, PPAR α forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, upregulating their transcription.[12][14] Genes encoding the core enzymes of peroxisomal β -oxidation, such as ACOX1, EHHADH (L-bifunctional protein), and ACAA1 (thiolase), are known targets of PPAR α . [2][6][14]



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PPARα signaling pathway regulating dicarboxylic acid metabolism.

Interaction with Lipid Droplets and CIDE Proteins

Lipid droplets (LDs) are central organelles for lipid storage and homeostasis. Cell death-inducing DNA fragmentation factor-like effector (CIDE) proteins are located on the surface of LDs and the endoplasmic reticulum and are crucial regulators of lipid metabolism.[15][16] CIDE proteins, particularly Cidea and Cidec, can influence lipolysis, the breakdown of triglycerides stored in lipid droplets.[15][17][18] The fatty acids released from lipolysis can then be shuttled to peroxisomes for β -oxidation. There is evidence that CIDE protein deficiency can lead to increased expression of genes related to both mitochondrial and peroxisomal activity, mediated through the ATGL-PPAR α pathway.[11][15] This suggests a coordinated regulation between lipid storage/release from LDs and their subsequent catabolism in peroxisomes.



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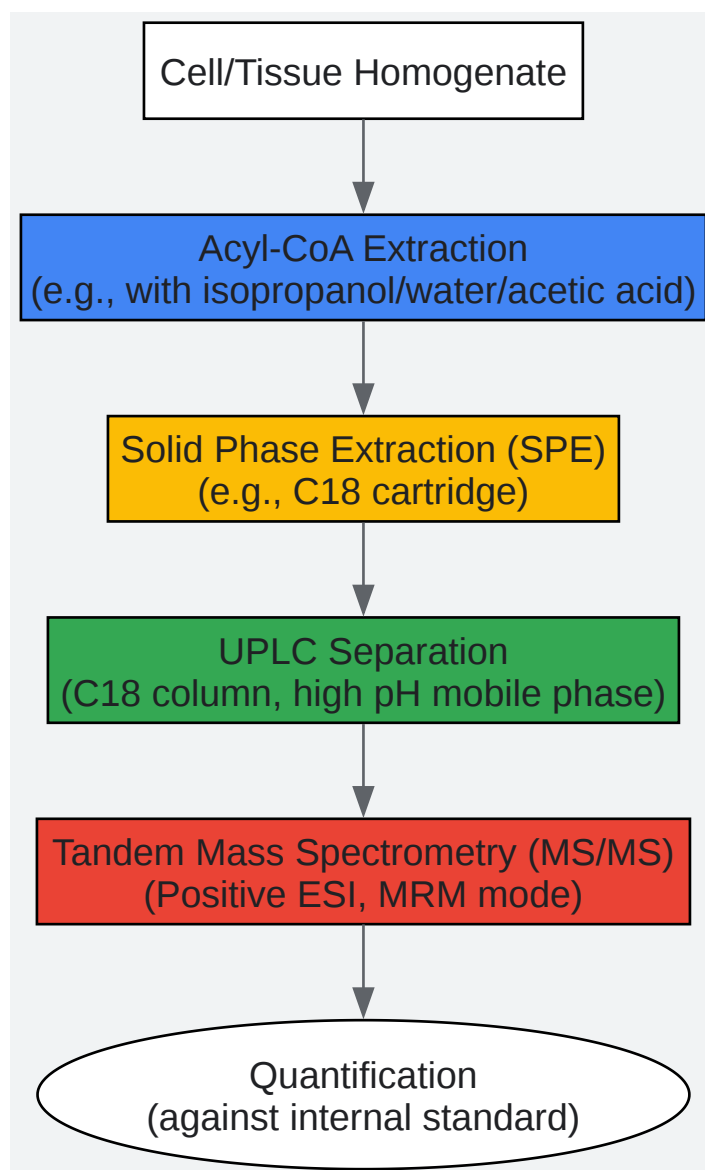
CIDE proteins linking lipid droplet lipolysis to peroxisomal oxidation.

Experimental Protocols

Quantification of 3-Hydroxytetradecanedioyl-CoA by LC-MS/MS

This protocol provides a general framework for the quantification of long-chain dicarboxyl-CoAs. Optimization will be required for specific instrumentation and cell/tissue types.

Workflow Diagram



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General workflow for LC-MS/MS quantification of acyl-CoAs.

Methodology

- Sample Preparation:
 - Homogenize cells or tissues in a cold extraction solvent (e.g., 2-isopropanol/water/acetic acid, 80:19:1, v/v/v).
 - Include an appropriate internal standard, such as a stable isotope-labeled version of a long-chain acyl-CoA (e.g., [$^{13}\text{C}_{16}$]-palmitoyl-CoA).

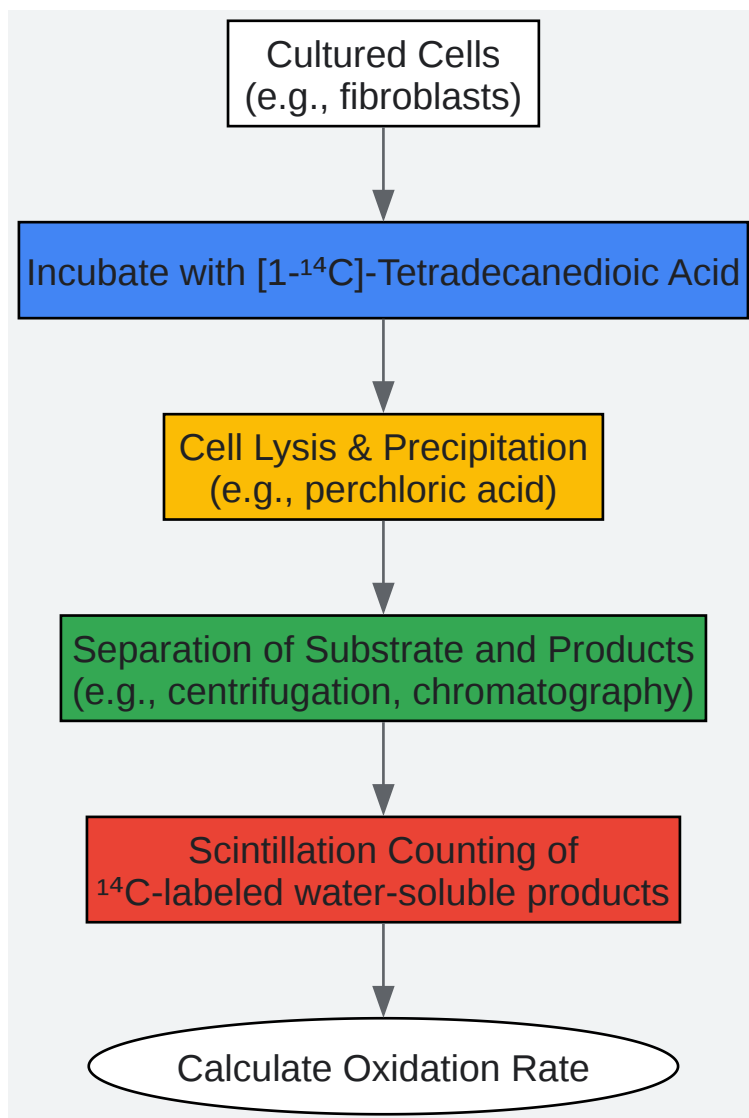
- Centrifuge to pellet cellular debris.
- Solid Phase Extraction (SPE):[\[15\]](#)[\[19\]](#)
 - Condition a C18 SPE cartridge with methanol, followed by water.
 - Load the supernatant from the sample preparation step.
 - Wash the cartridge with an aqueous solution (e.g., 2% methanol) to remove polar contaminants.
 - Elute the acyl-CoAs with an organic solvent (e.g., methanol or acetonitrile).
 - Dry the eluate under a stream of nitrogen.
- LC-MS/MS Analysis:[\[3\]](#)[\[15\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)
 - Reconstitute the dried sample in a suitable solvent (e.g., 90% mobile phase A).
 - Inject the sample onto a C18 reversed-phase column.
 - Use a high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) for optimal separation of long-chain acyl-CoAs.[\[15\]](#)[\[19\]](#)
 - Employ a gradient elution with increasing concentrations of an organic solvent like acetonitrile.
 - Detect the analytes using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
 - Use Multiple Reaction Monitoring (MRM) for quantification. The transition for **3-hydroxytetradecanedioyl-CoA** would be based on its precursor ion (the m/z of the protonated molecule) and a characteristic product ion (e.g., the loss of the phosphopantetheine moiety).
- Data Analysis:
 - Integrate the peak areas for the analyte and the internal standard.

- Generate a standard curve using a synthetic standard of **3-hydroxytetradecanedioyl-CoA**.
- Calculate the concentration of **3-hydroxytetradecanedioyl-CoA** in the original sample.

Peroxisomal β -Oxidation Assay using Radiolabeled Substrate

This protocol describes a method to measure the rate of peroxisomal β -oxidation of a dicarboxylic acid in cultured cells using a radiolabeled substrate.

Workflow Diagram



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Workflow for a radiolabeled peroxisomal β -oxidation assay.

Methodology

- Cell Culture:
 - Culture cells (e.g., human skin fibroblasts) to confluence in appropriate media.
- Preparation of Radiolabeled Substrate:
 - Prepare a solution of [1- ^{14}C]-tetradecanedioic acid complexed with fatty acid-free bovine serum albumin (BSA) in the culture medium.
- Assay Procedure:[\[16\]](#)[\[19\]](#)[\[22\]](#)
 - Wash the cell monolayers with phosphate-buffered saline (PBS).
 - Add the medium containing the radiolabeled substrate to the cells.
 - Incubate at 37°C for a defined period (e.g., 2 hours).
 - To terminate the reaction, add a strong acid such as perchloric acid to lyse the cells and precipitate macromolecules, including the un-metabolized substrate.
 - Centrifuge the samples to pellet the precipitate.
- Measurement of β -Oxidation Products:
 - The supernatant contains the water-soluble β -oxidation products (e.g., [^{14}C]-acetyl-CoA and shorter-chain [^{14}C]-dicarboxyl-CoAs).
 - Transfer an aliquot of the supernatant to a scintillation vial.
 - Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
- Data Analysis:

- Determine the protein concentration of the cell lysate to normalize the results.
- Calculate the rate of β -oxidation as nmol of ^{14}C -labeled substrate converted to water-soluble products per hour per mg of protein.

Conclusion

3-Hydroxytetradecanedioyl-CoA is a key, yet understudied, intermediate in the peroxisomal β -oxidation of long-chain dicarboxylic acids. This pathway is essential for maintaining lipid homeostasis, especially under conditions of metabolic stress. The regulation of this pathway by PPAR α and its interplay with lipid droplet dynamics highlight its integration into the broader network of cellular lipid metabolism. Further research, particularly in generating quantitative data on enzyme kinetics and metabolite concentrations, is crucial for a complete understanding of its role in health and disease. The protocols and pathway diagrams provided in this guide offer a foundation for researchers and drug development professionals to further investigate this important metabolic route and its potential as a therapeutic target.

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